3-Bromo-5-chlorobenzaldehyde
Overview
Description
3-Bromo-5-chlorobenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and chlorine substituents on the benzene ring. Its chemical formula is C7H4BrClO, and it is known for its applications in various chemical processes. This compound is a yellow solid and is often used as a building block in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the bromination of 3-chlorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include nitration, reduction, and halogenation steps to achieve the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chlorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine).
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction Reactions: Sodium borohydride in methanol or ethanol is a common reducing agent.
Major Products:
Substitution Reactions: Substituted benzaldehydes or benzyl alcohols.
Oxidation Reactions: 3-Bromo-5-chlorobenzoic acid.
Reduction Reactions: 3-Bromo-5-chlorobenzyl alcohol.
Scientific Research Applications
3-Bromo-5-chlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in drug discovery and development.
Biology: It serves as a reagent in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and chlorine substituents enhance the compound’s reactivity and selectivity towards specific targets .
Comparison with Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 4-Bromo-2-chlorobenzaldehyde
- 3-Bromo-4-chlorobenzaldehyde
Comparison: 3-Bromo-5-chlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine substituents, which influence its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different physical properties such as melting point and solubility, as well as varying degrees of reactivity in substitution and oxidation reactions .
Properties
IUPAC Name |
3-bromo-5-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMGDYUVFBBCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590798 | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188813-05-0 | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188813-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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